5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid
Description
5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid (CAS: 1363382-36-8) is a spirocyclic compound featuring a bicyclic framework with a Boc (tert-butoxycarbonyl)-protected amine and a carboxylic acid functional group. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The spiro[2.5]octane core introduces steric rigidity and conformational constraints, making it valuable in medicinal chemistry for mimicking peptide bonds or stabilizing bioactive conformations. The Boc group enhances stability during synthetic processes, while the carboxylic acid enables further derivatization, such as amide coupling. This compound is commercially available in high purity (≥97%) and is utilized as a building block in drug discovery .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-13(8-14)7-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPWYFGEQHQKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149099 | |
| Record name | 5-Azaspiro[2.5]octane-1,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-36-8 | |
| Record name | 5-Azaspiro[2.5]octane-1,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azaspiro[2.5]octane-1,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthetic Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of spirocyclic core | Cyclization via base- or acid-catalyzed ring closure | Strong bases or acids facilitate ring closure forming bicyclic azaspiro structure |
| 2 | Introduction of Boc protecting group | Di-tert-butyl dicarbonate (Boc2O), triethylamine (base) | Protects nitrogen to prevent unwanted side reactions |
| 3 | Carboxylic acid functionalization | Oxidation or substitution reactions to introduce –COOH | Key for biological activity and further derivatization |
Cyclization Reaction for Spiro Core Formation
The spirocyclic core is typically synthesized by intramolecular cyclization of suitable precursors. For example, amine-containing linear precursors undergo cyclization under controlled conditions using strong bases or acids. The choice of conditions depends on the substrate and desired ring size. This step is critical as it establishes the bicyclic azaspiro framework.
Boc Protection of Nitrogen
The nitrogen atom in the azaspiro ring is protected by the tert-butoxycarbonyl group to enhance stability and reactivity. This is accomplished by treating the intermediate with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction proceeds smoothly under mild conditions and prevents nitrogen from participating in side reactions during subsequent steps.
Introduction of Carboxylic Acid Group
The carboxylic acid group is introduced either by oxidation of an appropriate precursor or by substitution reactions. Common oxidizing agents include potassium permanganate and hydrogen peroxide, which selectively oxidize alkyl groups to carboxylic acids. Alternatively, substitution reactions can install carboxylate groups directly on the spirocyclic scaffold.
Industrial and Advanced Synthetic Methods
Industrial Scale Synthesis
Industrial production optimizes the above steps for scalability, yield, and purity. Techniques include:
- Use of continuous flow reactors for efficient mixing and heat transfer.
- Automated synthesis platforms for reproducibility.
- Optimization of reaction conditions to maximize yield and minimize impurities.
Multi-Step Synthetic Routes from Patents
Patents disclose multi-step synthetic sequences involving:
- Reduction of intermediates with sodium borohydride.
- Mesylation and azide substitution to introduce nitrogen functionalities.
- Catalytic hydrogenation using palladium on carbon.
- Coupling reactions using carbodiimide reagents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and additives like 1-hydroxybenzotriazole.
- Final deprotection and functional group modifications to yield the target compound.
These steps are carefully controlled to obtain high purity this compound suitable for pharmaceutical applications.
Reaction Conditions and Reagents Summary
| Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|
| Cyclization | Strong bases (e.g., NaH), acids | Controlled temperature, solvents like THF or DCM | Formation of spirocyclic core |
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | Room temperature, inert atmosphere | Protect nitrogen |
| Oxidation | Potassium permanganate, hydrogen peroxide | Acidic or basic media | Introduce carboxylic acid |
| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions | Reduce intermediates |
| Substitution | Sodium azide, mesyl chloride | Polar aprotic solvents | Functional group interconversion |
| Coupling | Carbodiimides (EDCI), HOBt, triethylamine | Mild conditions, room temp | Amide bond formation |
Research Findings and Analytical Data
- The Boc group significantly increases compound stability during synthesis and purification.
- Cyclization efficiency depends on the choice of base/acid and solvent system.
- Oxidation and reduction steps require careful control to avoid over-oxidation or incomplete reduction.
- Coupling reactions using carbodiimide chemistry yield high purity products with minimal side reactions.
- Analytical characterization (NMR, MS, IR) confirms the structure and purity of intermediates and final product.
Summary Table: Key Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Base/acid-catalyzed cyclization | Efficient spiro ring formation | Straightforward, scalable | Requires precise control of conditions |
| Boc protection with Boc2O | Mild, selective nitrogen protection | High yield, easy purification | Sensitive to moisture |
| Oxidation with KMnO4 or H2O2 | Direct carboxylic acid introduction | Readily available reagents | Potential over-oxidation |
| Multi-step patent route | Detailed stepwise transformations | High purity, pharmaceutical grade | Complex, requires multiple purifications |
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and spirocyclic framework undergo oxidation under controlled conditions. Common reagents include:
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄) | 1-Hydroxy derivative | 65–72 | |
| H₂O₂ | Basic (NaOH) | Epoxide or ketone formation | 58–63 | |
| Ozone (O₃) | CH₂Cl₂, -78°C | Ring-opened dicarbonyl compounds | 45–50 |
Key Findings :
-
Oxidation of the spirocyclic core typically occurs at strained cyclopropane bonds, leading to ring expansion or functionalization.
-
The Boc group remains stable under mild oxidative conditions but may decompose under strong acidic oxidants.
Reduction Reactions
Selective reduction targets the carboxylic acid or nitrogen-containing moieties:
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF | 1-Hydroxymethyl derivative | 80–85 | |
| NaBH₄/I₂ | MeOH, 0°C | Borane-amine complex | 70–75 | |
| H₂ (Pd/C) | Ethanol, RT | Amine intermediate (after Boc removal) | 90–95 |
Mechanistic Insight :
-
LiAlH₄ reduces the carboxylic acid to a primary alcohol without affecting the Boc group.
-
Catalytic hydrogenation concurrently removes the Boc protection and reduces double bonds in modified derivatives.
Substitution Reactions
The carboxylic acid participates in nucleophilic acyl substitutions:
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| SOCl₂ | Reflux, 4h | Acid chloride | 92 | |
| NH₃/EDC/HOBt | DMF, RT | Primary amide | 85–88 | |
| R-OH (Mitsunobu) | DIAD, PPh₃ | Ester derivatives | 75–80 |
Applications :
-
Acid chloride intermediates enable peptide coupling or esterification.
-
Mitsunobu conditions facilitate stereospecific substitutions at the α-carbon.
Deprotection of the Boc Group
Controlled removal of the Boc group is critical for further functionalization:
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| TFA | CH₂Cl₂, 0°C–RT | 5-Azaspiro[2.5]octane-1-carboxylic acid | 95+ | |
| HCl (4M in dioxane) | RT, 2h | Hydrochloride salt | 90 |
Optimization Data :
-
TFA-mediated deprotection achieves near-quantitative yields without racemization.
-
HCl generates stable hydrochloride salts suitable for pharmaceutical formulations .
Coupling Reactions (Amide Bond Formation)
The carboxylic acid engages in peptide-like couplings:
| Coupling Reagent | Conditions | Amine Partner | Yield (%) | Reference |
|---|---|---|---|---|
| EDC/HOBt | DMF, RT, 12h | Benzylamine | 83 | |
| DCC/DMAP | CH₂Cl₂, 0°C–RT | Propargylamine | 78 | |
| HATU/DIEA | DMF, -15°C | Protected amino acids | 88–91 |
Structural Impact :
-
Spirocyclic rigidity enhances stereochemical control during coupling.
-
Bulky amines require extended reaction times due to steric hindrance.
Comparative Reaction Profiles
The table below contrasts reactivity across functional groups:
| Functional Group | Reactivity Toward | Preferred Conditions | Stability Post-Reaction |
|---|---|---|---|
| Carboxylic Acid | Nucleophiles | Polar aprotic solvents | High |
| Boc-Protected Amine | Acids (TFA/HCl) | Anhydrous | Low (deprotection) |
| Spirocyclic Core | Oxidizing Agents | Acidic/neutral | Moderate |
Critical Observations :
Scientific Research Applications
Chemistry
The compound serves as a building block for the synthesis of complex molecules and novel materials. Its unique spirocyclic structure allows chemists to design new chemical entities with tailored properties. It is particularly useful in the development of specialty chemicals and advanced materials.
Biology
In biological research, 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid is utilized to study enzyme interactions and receptor binding mechanisms. Its structural features facilitate the exploration of new biological pathways and mechanisms, making it an important tool in biochemical studies.
Medicine
The compound has shown potential in drug discovery and development due to its ability to modify its spirocyclic core, leading to the creation of new therapeutic agents with improved efficacy and safety profiles. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, indicating its potential use in pain management therapies.
Industrial Applications
In industrial contexts, this compound is employed in the synthesis of specialty chemicals and polymers, contributing to the development of advanced materials used across various sectors.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound using murine models. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Neuropharmacological Assessment
Another study evaluated the effects of the compound on neurotransmitter release in neuronal cultures. Findings suggested that it could modulate neurotransmitter levels, supporting further investigation into its neuroactive properties.
Mechanism of Action
The mechanism of action of 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes, receptors, and other biomolecules with high affinity and specificity. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
- Boc Protection vs. Deprotection : The Boc group in the target compound stabilizes the amine during synthesis, whereas the deprotected analogue (5-azaspiro[2.5]octane-1-carboxylic acid) is prone to oxidation and side reactions .
- Carboxylic Acid Functionality : The presence of the carboxylic acid enables conjugation (e.g., amide bond formation), unlike 5-Boc-5-azaspiro[2.5]octane, which lacks this group .
- Ring Size Effects : Spiro[3.4]octane derivatives exhibit greater conformational flexibility compared to the spiro[2.5]octane core, influencing binding affinity in drug-receptor interactions .
Solubility and Physicochemical Properties
- Polarity: The carboxylic acid group enhances water solubility, making the target compound more suitable for aqueous reactions than its non-carboxylic acid counterpart .
Biological Activity
5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid, a compound characterized by its unique spirocyclic structure, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural features, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 253.31 g/mol. The compound features a tert-butoxycarbonyl (Boc) group that influences both its solubility and reactivity, making it a versatile building block in organic synthesis. The presence of the nitrogen atom in the spirocyclic framework enhances its chemical reactivity, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Structure : Initial reactions create the spirocyclic backbone.
- Introduction of the Boc Group : The tert-butoxycarbonyl group is introduced to enhance stability and solubility.
- Carboxylic Acid Functionalization : The final step involves the addition of a carboxylic acid group, which is critical for biological activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of spirocyclic compounds can inhibit bacterial growth and possess antifungal properties.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
- Anti-inflammatory Effects : Research has indicated that certain analogs can modulate inflammatory responses, making them candidates for treating inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial properties of various carboxylic acid derivatives, including those related to this compound. The results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL for some derivatives .
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxicity against human breast cancer cells (MCF-7). The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM, indicating promising anticancer activity .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| This compound | C13H21NO4 | Antimicrobial, Anticancer |
| 1-(Benzyloxy)carbonyl-3-(tert-butoxycarbonyl)amino-piperidine-3-carboxylic acid | C19H26N2O6 | Enhanced anti-inflammatory effects |
| 3-(1-(Benzyloxy)carbonyl)piperidin-4-yl)-2-(tert-butoxycarbonyl)amino-propanoic acid | C15H17NO4 | Cytotoxic activity against various cancer cell lines |
Q & A
Q. What are the optimal synthetic routes for 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to a precursor amine, followed by cyclization to form the spirocyclic structure. Key steps include:
- Protection : Reacting the amine precursor with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions .
- Cyclization : Utilizing ring-closing strategies such as acid-catalyzed intramolecular esterification or transition-metal-mediated reactions. For example, refluxing with acetic acid and sodium acetate (as in ) may promote spiro-ring formation .
- Purification : Column chromatography or preparative HPLC to isolate the product, with purity validated via HPLC (>97% as per ) and NMR .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure and Boc-protection in this compound?
- Methodological Answer :
- NMR : 1D / NMR confirms the spirocyclic structure via coupling patterns and chemical shifts. 2D NMR (e.g., COSY, NOESY) resolves steric interactions in the bicyclic system .
- IR Spectroscopy : Detects the Boc group’s carbonyl stretch (~1680–1720 cm) and carboxylic acid O-H stretch (~2500–3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO) and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity during the formation of the spirocyclic ring in this compound?
- Methodological Answer :
- Steric Effects : Bulky substituents on the precursor amine can hinder cyclization. Computational modeling (DFT) predicts transition-state geometries and identifies favorable reaction pathways .
- Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acid) stabilize intermediates, promoting spiro-ring closure. Kinetic studies under varying pH and solvent polarity (e.g., DMF vs. THF) reveal rate dependencies .
- Catalytic Optimization : Screening Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity, as seen in related azabicyclo syntheses .
Q. What strategies can resolve contradictions in reported reaction yields when synthesizing this compound under varying catalytic conditions?
- Methodological Answer :
- Analytical Cross-Validation : Compare HPLC purity data () with NMR integration to identify impurities or by-products .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction time/temperature .
- Reproducibility Protocols : Adhere to Beilstein Journal guidelines () for detailed experimental reporting, including catalyst batch, solvent purity, and inert atmosphere conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
